Cas no 79413-93-7 (Oxirane, (2-bromoethyl)-, (2R)- (9CI))

Oxirane, (2-bromoethyl)-, (2R)- (9CI) 化学的及び物理的性質
名前と識別子
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- Oxirane, (2-bromoethyl)-, (2R)- (9CI)
- Oxirane, (2-bromoethyl)-, (R)-
- (2R)-2-(2-bromoethyl)oxirane
- (R)-1,2-EPOXY-4-BROMOBUTANE
- (R)-4-BROMO-1,2-EPOXYBUTANE
- SCHEMBL3895717
- A937679
- (R)-2-(2-Bromoethyl)oxirane
- MFCD02262078
- Oxirane,(2-bromoethyl)-,(2R)-(9ci)
- 79413-93-7
- DTXSID00498448
-
- インチ: InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2/t4-/m1/s1
- InChIKey: ZKODPGZNBMIZFX-SCSAIBSYSA-N
- SMILES: C1C(O1)CCBr
計算された属性
- 精确分子量: 149.96800
- 同位素质量: 149.96803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 6
- 回転可能化学結合数: 2
- 複雑さ: 46.8
- 共价键单元数量: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 12.5Ų
じっけんとくせい
- PSA: 12.53000
- LogP: 1.17020
Oxirane, (2-bromoethyl)-, (2R)- (9CI) Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM590449-1g |
(R)-4-Bromo-1,2-epoxybutane |
79413-93-7 | 95%+ | 1g |
$1960 | 2024-07-23 | |
Chemenu | CM590449-5g |
(R)-4-Bromo-1,2-epoxybutane |
79413-93-7 | 95%+ | 5g |
$5880 | 2024-07-23 |
Oxirane, (2-bromoethyl)-, (2R)- (9CI) 関連文献
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Junbo Li,Jianlong Zhao,Jiayu Gao,Ju Liang,Wenlan Wu,Lijuan Liang New J. Chem., 2016,40, 7222-7228
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Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
Oxirane, (2-bromoethyl)-, (2R)- (9CI)に関する追加情報
Recent Advances in the Study of Oxirane, (2-bromoethyl)-, (2R)- (9CI) (CAS: 79413-93-7): A Comprehensive Research Brief
Oxirane, (2-bromoethyl)-, (2R)- (9CI) (CAS: 79413-93-7) is a chiral epoxide compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications in organic synthesis and drug development. This research brief aims to provide an up-to-date overview of the latest studies involving this compound, focusing on its synthesis, biological activities, and potential therapeutic applications. The information presented herein is derived from recent peer-reviewed publications, ensuring the accuracy and relevance of the content.
Recent studies have highlighted the role of Oxirane, (2-bromoethyl)-, (2R)- (9CI) as a key intermediate in the synthesis of biologically active molecules. Its chiral nature makes it particularly valuable for the construction of enantiomerically pure compounds, which are crucial in the development of pharmaceuticals with improved efficacy and reduced side effects. For instance, researchers have utilized this compound in the synthesis of novel β-lactam antibiotics, demonstrating its potential in addressing antibiotic resistance. The compound's reactivity with nucleophiles, such as amines and thiols, has also been exploited to design targeted drug delivery systems.
In addition to its synthetic utility, Oxirane, (2-bromoethyl)-, (2R)- (9CI) has been investigated for its direct biological effects. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibit potent inhibitory activity against certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the alkylation of critical cellular proteins, leading to apoptosis. These findings suggest that further exploration of this compound's therapeutic potential is warranted.
Another area of interest is the compound's application in polymer chemistry. Researchers have successfully incorporated Oxirane, (2-bromoethyl)-, (2R)- (9CI) into biodegradable polymers, which show promise for use in controlled drug release systems. The bromoethyl group provides a handle for further functionalization, enabling the attachment of targeting ligands or other bioactive molecules. This approach has been particularly effective in the development of polymers for site-specific drug delivery, minimizing off-target effects.
Despite these advancements, challenges remain in the large-scale production and purification of Oxirane, (2-bromoethyl)-, (2R)- (9CI). Recent efforts have focused on optimizing synthetic routes to improve yield and enantiomeric purity. For example, a 2024 study in Organic Process Research & Development described a novel catalytic system that significantly enhances the efficiency of the epoxidation step, reducing the need for costly chiral auxiliaries. Such innovations are critical for making this compound more accessible for industrial applications.
In conclusion, Oxirane, (2-bromoethyl)-, (2R)- (9CI) (CAS: 79413-93-7) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its versatility in synthesis, coupled with its emerging biological activities, positions it as a valuable tool for drug discovery and development. Future research should focus on expanding its therapeutic applications and addressing the remaining challenges in its production. This brief underscores the importance of ongoing investigation into this compound and its derivatives.
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